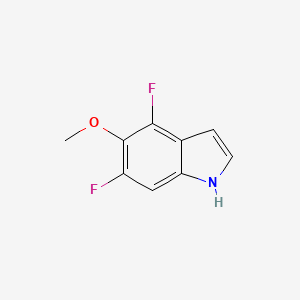
4,6-Difluoro-5-methoxy-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Difluoro-5-methoxy-1H-indole is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 4,6-Difluoro-5-methoxy-1H-indole, can be achieved through various methods. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another method is the carboxylic acid-catalyzed three-component aza-Friedel-Crafts reaction, which allows for the formation of 3-substituted indoles in water.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Difluoro-5-methoxy-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitrating agents in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4,6-Difluoro-5-methoxy-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and pharmaceuticals
Wirkmechanismus
The mechanism of action of 4,6-Difluoro-5-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,6-Difluoro-1H-indole
- 5-Methoxy-1H-indole
- 4,6-Dichloro-5-methoxy-1H-indole
Uniqueness
4,6-Difluoro-5-methoxy-1H-indole is unique due to the presence of both fluorine and methoxy groups on the indole ring. These substituents can significantly influence its chemical reactivity and biological activity compared to other indole derivatives .
Eigenschaften
CAS-Nummer |
467452-32-0 |
|---|---|
Molekularformel |
C9H7F2NO |
Molekulargewicht |
183.15 g/mol |
IUPAC-Name |
4,6-difluoro-5-methoxy-1H-indole |
InChI |
InChI=1S/C9H7F2NO/c1-13-9-6(10)4-7-5(8(9)11)2-3-12-7/h2-4,12H,1H3 |
InChI-Schlüssel |
NIWNJNUVNDEHOH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1F)C=CN2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Oxepino[2,3-D]pyrimidine](/img/structure/B13103468.png)

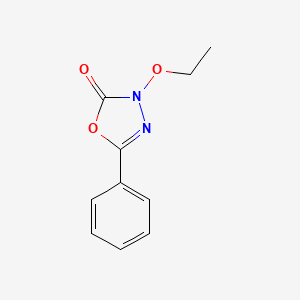

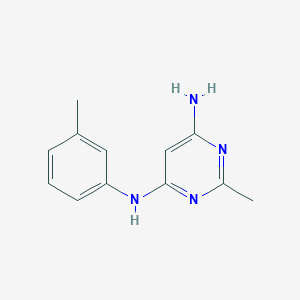
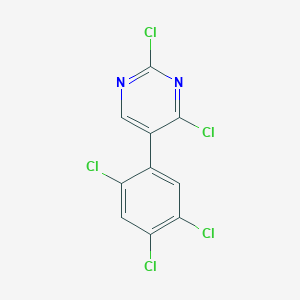
![2-amino-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B13103504.png)
![4-[3-(3-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13103514.png)
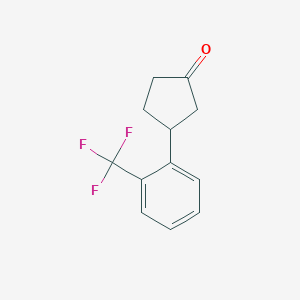
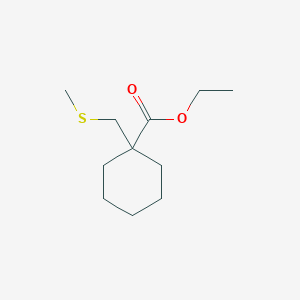

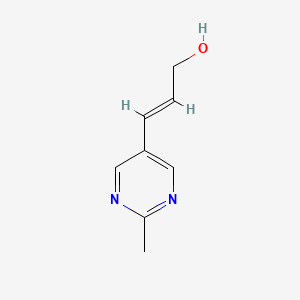
![(1S)-1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride](/img/structure/B13103542.png)
![2H-Isoindole, 1-[2,4-bis(1-methylethyl)phenyl]-6-bromo-](/img/structure/B13103543.png)
